molecular formula C8H14N4O B13272103 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B13272103
M. Wt: 182.22 g/mol
InChI Key: MIGDXZXCZLGNHN-UHFFFAOYSA-N
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Description

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxypyrrolidine with a suitable triazole precursor in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. For example, the use of Raney nickel as a catalyst in a flow reactor has been reported to produce high yields of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxypyrrolidin-2-yl)methoxy pyridine
  • 2-methyl-3H-thiophen-4-yl methanone
  • 2-methylpyridine derivatives

Uniqueness

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of a methoxy-substituted pyrrolidine ring and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(4-methoxypyrrolidin-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C8H14N4O/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7/h5-7,9H,3-4H2,1-2H3

InChI Key

MIGDXZXCZLGNHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CC(CN2)OC

Origin of Product

United States

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